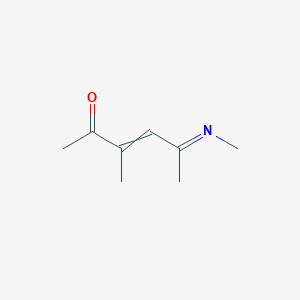
3-Hexen-2-one, 3-methyl-5-(methylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) involves multiple steps, typically starting with the preparation of the hexenone backbone followed by the introduction of the methylimino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) is scaled up using optimized synthetic routes. This often involves continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired products.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemicals and materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism by which 3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in chemical reactivity, biological activity, and other properties
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hexen-2-one
- 3-Methyl-2-hexanone
- 5-Methyl-3-hexen-2-one
Uniqueness
3-Hexen-2-one,3-methyl-5-(methylimino)-(9ci) stands out due to its unique combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-methyl-5-methyliminohex-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(8(3)10)5-7(2)9-4/h5H,1-4H3 |
Clave InChI |
JLGMAHUSVNIXIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=NC)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















